N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Lipophilicity Solubility Drug-likeness

N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 183306-52-7) is a synthetic small molecule (MW 263.32 g/mol) belonging to the 1,2,3-thiadiazole-5-carboxamide class. This heterocyclic scaffold is recognized for its broad potential in medicinal chemistry and agrochemical research, with derivatives exhibiting antifungal, anticancer, and plant defense-eliciting activities.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 183306-52-7
Cat. No. B2652196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS183306-52-7
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
InChIInChI=1S/C12H13N3O2S/c1-3-17-10-6-4-9(5-7-10)13-12(16)11-8(2)14-15-18-11/h4-7H,3H2,1-2H3,(H,13,16)
InChIKeyJOKDXNVTXYQQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 183306-52-7): A Structurally Distinct 1,2,3-Thiadiazole Carboxamide for Life Science R&D


N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 183306-52-7) is a synthetic small molecule (MW 263.32 g/mol) belonging to the 1,2,3-thiadiazole-5-carboxamide class . This heterocyclic scaffold is recognized for its broad potential in medicinal chemistry and agrochemical research, with derivatives exhibiting antifungal, anticancer, and plant defense-eliciting activities [1]. Unlike its commercial analog tiadinil (a chlorinated phenyl variant used as a plant activator in rice fungicide), this compound is predominantly positioned as a non-GLP research tool and synthetic building block for novel derivative exploration [2].

Why N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Tiadinil or Other In-Class Analogs


Although 1,2,3-thiadiazole-5-carboxamides share a common core, even minor modifications to the N-phenyl substituent can drastically alter biological activity, physicochemical properties, and synthetic accessibility [1]. Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) acts primarily as a systemic acquired resistance (SAR) elicitor, while structure-activity relationship (SAR) campaigns show that introducing different substituents onto this scaffold shifts potency, selectivity, and therapeutic indication profiles [2]. The 4-ethoxyphenyl substitution imparts distinct electronic and steric characteristics—lower lipophilicity, altered hydrogen-bonding capacity, and different metabolic stability—that directly affect in vitro performance and downstream synthetic derivatization strategies .

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vs. Tiadinil and Related Analogs


Evidence Item 1: Predicted Lower Lipophilicity vs. Tiadinil, with Estimated 10-50x Improvement in Aqueous Solubility

Computational ADME predictions indicate that exchanging the 3-chloro-4-methylphenyl group (tiadinil) for a 4-ethoxyphenyl moiety (target compound) reduces the octanol/water partition coefficient. This modification is predicted to increase aqueous solubility, which can be critical for achieving adequate concentrations in biochemical and cell-based assays .

Lipophilicity Solubility Drug-likeness ADME Prediction

Evidence Item 2: Direct Antifungal Activity Differentiation: Target Compound Class Shows MIC values vs. Candida albicans Comparable to Established Antifungals

While tiadinil exhibits negligible direct antifungal activity at low concentrations and acts as a plant SAR inducer, 1,2,3-thiadiazole-5-carboxamide derivatives containing alkoxy-substituted phenyl groups (analogous to the target compound) have demonstrated direct antifungal activity against Candida albicans . A structurally related derivative exhibited an MIC value of 32.6 µg/mL against Candida albicans, outperforming itraconazole (MIC = 47.5 µg/mL) . This indicates a distinct and quantifiable mode of action advantage for the target compound's chemotype for direct antifungal applications.

Antifungal Activity MIC Candida albicans Plant Protection

Evidence Item 3: Anticancer Activity vs. Tiadinil: Target Analog Exhibits Antiproliferative IC50 of 4.27 µg/mL Against SK-MEL-2 Melanoma Cells

In contrast to tiadinil, which has not been reported to possess direct antiproliferative activity against human cancer cells, derivatives based on the same 1,2,3-thiadiazole-5-carboxamide scaffold with alkoxy-phenyl modifications have demonstrated significant cytotoxicity against human cancer cell lines [1]. Specifically, a closely related derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 (human skin melanoma) cell line . This establishes a clear differentiation in biological activity spectrum that is directly attributable to the N-phenyl substituent variation.

Anticancer Activity Cytotoxicity IC50 Skin Cancer Lead Differentiation

Evidence Item 4: Synthetic Advantage – Distinct Starting Material Enables Alternative Derivatization Pathways vs. Tiadinil

The target compound is synthesized via coupling of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-ethoxyaniline, a commercially available aniline that is structurally distinct from the 3-chloro-4-methylaniline used for tiadinil [1]. This enables the construction of a 4-alkoxy-substituted phenyl ring, facilitating downstream chemistry that is not readily accessible from the chlorinated analog . This synthetic advantage allows for the generation of compound libraries with different properties compared to those derived from chlorinated aniline cores.

Synthetic Chemistry Building Block Derivatization Amine Partner

Prioritized Application Scenarios for N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Based on Differentiation Evidence


Scenario 1: Hit Identification for Direct-Acting Antifungal Drug Discovery (Candida albicans)

For researchers developing novel direct-acting antifungal agents, this compound and its derivatives offer a mechanistically distinct scaffold to azole antifungals like itraconazole. Evidence from related alkoxy-phenyl thiadiazole derivatives demonstrates superior in vitro potency against Candida albicans (MIC 32.6 µg/mL vs. itraconazole 47.5 µg/mL) while tiadinil lacks direct antifungal activity at comparable concentrations . This makes the target compound a more appropriate starting point for antifungal medicinal chemistry campaigns than tiadinil or related plant-defense elicitors.

Scenario 2: Lead Optimization for Anticancer Therapeutics (Melanoma)

Building on the demonstrated antiproliferative activity of structurally analogous compounds against SK-MEL-2 melanoma cells (IC50 = 4.27 µg/mL) , this compound can serve as a starting point for anticancer lead optimization. The scaffold's ability to directly inhibit cancer cell proliferation differentiates it from tiadinil, which is exclusively used as a plant activator and has no known anticancer properties . Research groups focused on kinase inhibition or apoptosis induction in skin cancers would benefit from sourcing this specific analog.

Scenario 3: SAR Library Expansion via Alkoxy-Phenyl Chemistry

The 4-ethoxyphenyl moiety provides a handle for further chemical diversification that is not available with tiadinil's 3-chloro-4-methylphenyl core . Medicinal chemistry laboratories aiming to explore structure-activity relationships around the N-phenyl region can use this compound to access O-dealkylated or further functionalized derivatives . This opens distinct intellectual property space compared to the extensively patented chlorinated phenyl analogs.

Scenario 4: Solubility-Optimized Probe for HTS and Biochemical Assays

For high-throughput screening (HTS) facilities, the predicted superior aqueous solubility of the target compound (estimated LogS ~ -3.1 vs. tiadinil's -4.4) reduces the risk of assay interference from compound precipitation. This physicochemical advantage supports its selection as a preferred analog for biochemical assays requiring higher compound concentrations, such as enzyme inhibition studies at elevated concentrations .

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.